molecular formula C10H14ClN3O B8513467 1-(2-Chloro-5-methyl-4-pyrimidinyl)-4-piperidinol

1-(2-Chloro-5-methyl-4-pyrimidinyl)-4-piperidinol

Cat. No. B8513467
M. Wt: 227.69 g/mol
InChI Key: HQXUFIGGBOOZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-5-methyl-4-pyrimidinyl)-4-piperidinol is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-5-methyl-4-pyrimidinyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-5-methyl-4-pyrimidinyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Chloro-5-methyl-4-pyrimidinyl)-4-piperidinol

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

1-(2-chloro-5-methylpyrimidin-4-yl)piperidin-4-ol

InChI

InChI=1S/C10H14ClN3O/c1-7-6-12-10(11)13-9(7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3

InChI Key

HQXUFIGGBOOZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N2CCC(CC2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-5-methylpyrimidine (5.0 g, 30.7 mmol) in EtOH (100 mL) were added 4-piperidinol (3.1 g, 30.7 mmol) and Na2CO3 (16.3 g, 153.4 mmol). The reaction mixture was stirred at rt for 72 h, after which the reaction mixture was filtered through Celite®. The filtrate was then concentrated under reduced pressure, the residue dissolved in EtOAc, and the organic solution washed with water and brine after which it was dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was then purified by silica gel flash chromatography (1:1 EtOAc/hexanes to 100% EtOAc) to give the product (4.8 g, 90%) as a white waxy solid. 1H NMR (400 MHz, CDCl3) δ 1.62-1.70 (m, 2H), 1.70 (d, 1H), 1.98-2.03 (m, 2H), 2.21 (s, 3H), 3.22-3.28 (m, 2H), 3.87-3.92 (m, 2H), 3.97-3.98 (m, 1H), 7.92 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

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